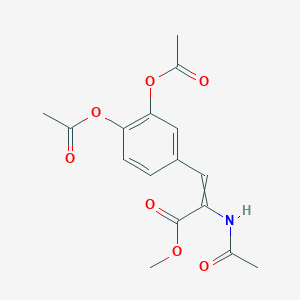

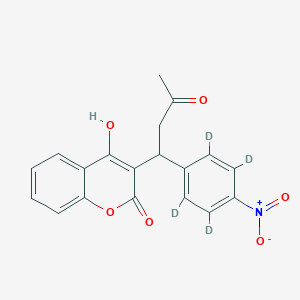

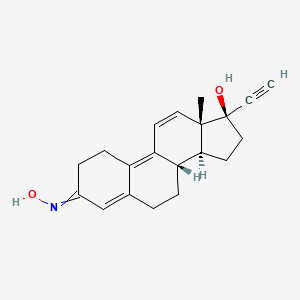

![molecular formula C₃¹³C₅H₁₂N₄O₅ B1140569 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide CAS No. 1646818-35-0](/img/structure/B1140569.png)

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is a stable isotope-labeled version of Ribavirin, an antiviral guanosine nucleoside analog. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ribavirin. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .

Preparation Methods

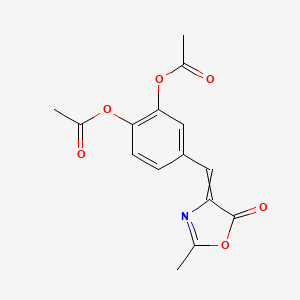

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide involves the incorporation of carbon-13 isotopes into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of biocatalysts, such as purine nucleoside phosphorylase isolated from E. coli, is common in these large-scale productions .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Ribavirin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in the Ribavirin molecule.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various metabolites and modified nucleoside analogs, which are useful for studying the drug’s pharmacokinetics and metabolic pathways .

Scientific Research Applications

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving nucleoside analogs.

Biology: Helps in understanding the metabolic pathways and interactions of Ribavirin in biological systems.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Ribavirin in the body.

Industry: Employed in the development and testing of antiviral drugs .

Mechanism of Action

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide, like Ribavirin, exerts its antiviral effects through multiple mechanisms:

Inhibition of Viral RNA Synthesis: this compound is metabolized into nucleoside analogs that block viral RNA synthesis.

Inhibition of Inosine Monophosphate Dehydrogenase: This leads to the depletion of GTP pools, inhibiting viral replication.

Immunomodulatory Effects: Promotes T-cell mediated immunity by inducing antiviral cytokines

Comparison with Similar Compounds

Remdesivir: Another nucleoside analog used in antiviral treatments.

Favipiravir: A nucleoside analog with broad-spectrum antiviral activity.

Molnupiravir: A nucleoside analog used in the treatment of COVID-19.

Uniqueness: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it invaluable for detailed pharmacokinetic and metabolic studies, setting it apart from other nucleoside analogs .

Properties

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-GOZXRHHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)